molecular formula C12H24Ce2O15 B105620 Cerium triacetate sesquihydrate CAS No. 17829-82-2

Cerium triacetate sesquihydrate

Cat. No.: B105620
CAS No.: 17829-82-2
M. Wt: 688.54 g/mol
InChI Key: FLEYCIHWCBGBLG-UHFFFAOYSA-H
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Description

Cerium triacetate sesquihydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·1.5H₂O. It is a white powder that is soluble in water and is commonly used in various industrial and scientific applications. This compound is a hydrate form of cerium acetate and is known for its stability and reactivity in different chemical processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that cerium compounds can interact with various enzymes, proteins, and other biomolecules . For instance, cerium can act as a catalyst in the liquid-phase auto-oxidation of cresols

Cellular Effects

Cerium compounds have been shown to influence cell function . For example, cerium oxide nanoparticles have been found to have antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

Cerium compounds have been shown to interact with biomolecules at the molecular level . For instance, cerium can bind to certain enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that cerium compounds can undergo various phase changes under different conditions . For example, cerium acetate can lose water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C

Dosage Effects in Animal Models

The effects of cerium triacetate sesquihydrate at different dosages in animal models have not been extensively studied. It is known that the effects of cerium compounds can vary with dosage . For instance, cerium chloride has been shown to impair spatial recognition memory in mice at certain dosages

Metabolic Pathways

Cerium compounds have been implicated in various metabolic processes . For example, acetate, a component of this compound, is involved in various metabolic pathways and can influence metabolic flux and metabolite levels

Transport and Distribution

Cerium compounds have been shown to accumulate in certain tissues in animals

Subcellular Localization

Cerium compounds have been shown to accumulate in certain subcellular compartments in plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium triacetate sesquihydrate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows: [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ] This reaction typically requires a 50% acetic acid solution and is conducted at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Cerium triacetate sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cerium triacetate sesquihydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Lanthanum(III) acetate
  • Praseodymium(III) acetate
  • Neodymium acetate

Comparison: Cerium triacetate sesquihydrate is unique due to its high reactivity and stability in aqueous solutions. Compared to other lanthanide acetates, it has a higher oxidation potential, making it more effective in catalytic applications. Additionally, its ability to form stable hydrates enhances its solubility and usability in various chemical processes .

Properties

IUPAC Name

cerium(3+);hexaacetate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYCIHWCBGBLG-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Ce2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939067
Record name Acetic acid, cerium(3+) salt, hydrate (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17829-82-2
Record name Cerium triacetate sesquihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cerium(3+) salt, hydrate (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERIUM TRIACETATE SESQUIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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